molecular formula C11H15NO7S2 B10831506 NHS-SS-Ac

NHS-SS-Ac

Cat. No.: B10831506
M. Wt: 337.4 g/mol
InChI Key: RGRZXBJOOMUZKQ-UHFFFAOYSA-N
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Description

N-Hydroxysuccinimide-S-S-Acetate (NHS-SS-Ac) is an amine-reactive compound synthesized from acetic acid. It is widely used in bioconjugation techniques, such as protein labeling, surface activation of chromatographic supports, and chemical synthesis of peptides . The compound is known for its high reactivity and stability, making it a valuable reagent in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxysuccinimide-S-S-Acetate is synthesized from acetic acid through a series of chemical reactions. The synthesis involves the reaction of acetic acid with N-Hydroxysuccinimide and a disulfide-containing compound. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and the application of ultrasonic waves to enhance solubility .

Industrial Production Methods

In industrial settings, the production of N-Hydroxysuccinimide-S-S-Acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxysuccinimide-S-S-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxysuccinimide-S-S-Acetate has a wide range of scientific research applications, including:

Mechanism of Action

N-Hydroxysuccinimide-S-S-Acetate exerts its effects through its amine-reactive properties. The compound reacts with primary amines to form stable amide bonds, facilitating the labeling and modification of proteins and other biomolecules. The disulfide bond in the compound can be cleaved using reducing agents, allowing for reversible labeling and controlled release of conjugated molecules .

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxysuccinimide (NHS): A widely used amine-reactive reagent with similar properties but lacks the disulfide bond.

    N-Hydroxysulfosuccinimide (Sulfo-NHS): A water-soluble variant of NHS with enhanced solubility and reduced steric hindrance.

    N-Hydroxysuccinimide-Biotin (NHS-Biotin): A biotinylation reagent used for protein labeling and purification

Uniqueness

N-Hydroxysuccinimide-S-S-Acetate is unique due to its disulfide bond, which allows for reversible labeling and controlled release of conjugated molecules. This property makes it particularly useful in applications requiring temporary modification of biomolecules .

Properties

Molecular Formula

C11H15NO7S2

Molecular Weight

337.4 g/mol

IUPAC Name

2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyldisulfanyl]ethyl acetate

InChI

InChI=1S/C11H15NO7S2/c1-8(13)17-4-6-20-21-7-5-18-11(16)19-12-9(14)2-3-10(12)15/h2-7H2,1H3

InChI Key

RGRZXBJOOMUZKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSSCCOC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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